[3,3'-Bipyridin]-5-amine
Description
[3,3'-Bipyridin]-5-amine (CAS 756809-59-3) is a heteroaromatic compound with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol . It consists of two pyridine rings connected at the 3,3'-positions, with an amine group at the 5-position of one ring. The compound requires storage at 2–8°C under dry, sealed conditions .
Properties
IUPAC Name |
5-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMNULXSZAGSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591206 | |
| Record name | [3,3'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756809-59-3 | |
| Record name | [3,3'-Bipyridin]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki Coupling Reaction
One of the most common methods for synthesizing this compound involves the Suzuki coupling reaction. This method typically includes:
- Starting Materials : A boronic acid derivative of pyridine and a halogenated pyridine.
- Catalyst : Palladium catalyst.
- Solvent : Commonly used solvents include toluene or tetrahydrofuran.
- Temperature : Reactions are often conducted at elevated temperatures (around 80°C).
The general reaction can be summarized as follows:
$$
\text{Pyridine-Boronic Acid} + \text{Halogenated Pyridine} \xrightarrow{\text{Pd Catalyst}} \text{this compound}
$$
Multi-step Synthesis from 5-Amino-2-chloropyridine
Another effective method involves multi-step synthesis starting from 5-amino-2-chloropyridine. The process includes:
- Step 1 : Reaction with a suitable base (e.g., sodium hydroxide) in an organic solvent.
- Step 2 : Coupling with another pyridine derivative under specific conditions to form the bipyridine structure.
This method allows for precise control over the substitution patterns on the bipyridine framework.
Direct Amination
Direct amination of pyridine derivatives can also yield this compound. This method typically utilizes:
- Reagents : Ammonia or primary amines.
- Conditions : High pressure and temperature may be required to facilitate the reaction.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of different preparation methods for this compound:
| Method | Starting Materials | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acid derivative, halogenated pyridine | Palladium | High | Elevated temperature, organic solvent |
| Multi-step from 5-Amino-2-chloropyridine | 5-amino-2-chloropyridine | Varies | Moderate to High | Sequential reactions in organic solvents |
| Direct Amination | Pyridine derivatives | None | Variable | High pressure and temperature |
Research Findings
Recent studies have reported various yields and efficiencies associated with these methods:
The Suzuki coupling reaction has been noted for high yields (up to 95%) when optimized conditions are used, making it a preferred method in laboratory settings.
Multi-step synthesis from 5-amino derivatives allows for flexibility in functionalization but may result in lower overall yields due to multiple reaction steps.
Direct amination is less commonly used due to potential side reactions and lower yields compared to coupling reactions.
Scientific Research Applications
Chemistry: [3,3’-Bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, [3,3’-Bipyridin]-5-amine derivatives are explored for their potential as enzyme inhibitors and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block for drug development.
Industry: In the industrial sector, [3,3’-Bipyridin]-5-amine is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-5-amine involves its interaction with molecular targets, such as metal ions or enzymes. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Bipyridine Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|---|
| This compound | 756809-59-3 | C₁₀H₉N₃ | 171.20 | Parent structure |
| 6'-Chloro-[3,3'-bipyridin]-5-amine | N/A | C₁₀H₈ClN₃ | ~205.65 | 6'-Cl substitution |
| [3,4'-Bipyridin]-5-amine, 6-chloro | N/A | C₁₀H₈ClN₃ | ~205.65 | 6-Cl, 3,4'-bipyridine |
Bipyridine Derivatives with Functional Group Modifications
- Its molecular formula (C₁₁H₁₀N₄O) and weight (214.23 g/mol) differ significantly from this compound .
- N-(2-Pyrrolidinylmethyl)-[3,4'-bipyridin]-5-amine (CAS 821784-79-6): The pyrrolidinylmethyl side chain increases molecular bulk (C₁₅H₁₈N₄ , 262.33 g/mol ), which could influence pharmacokinetics in drug design .
Table 2: Functional Group Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|---|
| This compound | 756809-59-3 | C₁₀H₉N₃ | 171.20 | Amine group at 5-position |
| [3,4'-Bipyridine]-5-carboxamide, 6-amino- | 122578-93-2 | C₁₁H₁₀N₄O | 214.23 | Carboxamide substitution |
| N-(2-Pyrrolidinylmethyl)-[3,4'-bipyridin]-5-amine | 821784-79-6 | C₁₅H₁₈N₄ | 262.33 | Pyrrolidinylmethyl side chain |
Salt Forms and Solubility Considerations
Salt forms of bipyridine amines improve aqueous solubility for biomedical applications:
- [2,2'-Bipyridin]-5-amine dihydrochloride (CAS 1246767-54-3): This dihydrochloride salt has a structural similarity score of 0.98 compared to this compound, suggesting nearly identical core structures but enhanced solubility due to the hydrochloride groups .
Heterocyclic Derivatives with Similar Amine Functionality
- Toxicity data for this compound remain uninvestigated .
- 6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6): The methoxy group’s electron-donating nature may increase basicity at the amine site, influencing metal-ligand interactions .
Biological Activity
[3,3'-Bipyridin]-5-amine is a compound belonging to the bipyridine family, characterized by its two pyridine rings connected by a single bond, with an amine group at the 5-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₀H₈N₂
- Molecular Weight : Approximately 160.18 g/mol
- Structure : The bipyridine structure allows for coordination with metal ions, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions. This interaction can modulate various biochemical processes, influencing enzyme activity and cellular signaling pathways. The following mechanisms have been identified:
- Metal Ion Coordination : The compound can chelate metal ions such as zinc and copper, which are essential for numerous enzymatic reactions.
- Enzyme Inhibition : By binding to the active sites of specific enzymes, this compound can inhibit their activity, thereby affecting metabolic pathways.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. The compound's ability to inhibit specific kinases involved in cancer progression has also been documented.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 50 µM and induced apoptosis through caspase activation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Metal ion chelation; enzyme inhibition |
| Antimicrobial | Escherichia coli | 32 | Metal ion chelation; enzyme inhibition |
| Anticancer | MCF-7 (Breast Cancer) | >50 | Apoptosis induction; caspase activation |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [3,3'-Bipyridin]-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine derivatives. For example, coupling 5-aminopyridine with a halogenated pyridine precursor under palladium catalysis. Reaction parameters such as solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) significantly affect yield . Nitration or amination steps may follow to introduce functional groups, requiring careful control of stoichiometry and reaction time to avoid over-functionalization .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bipyridine scaffold and amine positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms . Infrared (IR) spectroscopy identifies NH₂ stretches (~3300 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The compound serves as a chelating ligand due to its two nitrogen donor atoms. It forms stable complexes with transition metals (e.g., Ru, Ir) for catalytic applications (e.g., water oxidation) or photoluminescent materials. Coordination behavior is studied via UV-Vis spectroscopy and cyclic voltammetry to assess redox properties .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) arise from substituent positioning. Controlled comparative studies using isosteric analogs (e.g., replacing nitro with methoxy groups) clarify structure-activity relationships (SAR). Dose-response assays and molecular docking simulations identify binding affinities to biological targets (e.g., kinase active sites) .
Q. What strategies optimize the regioselectivity of functional group introduction on this compound?
- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) enables selective functionalization at the 5-position. Computational tools (DFT calculations) predict electron density distribution to guide electrophilic substitution. For example, nitration at the meta position is favored due to electron-withdrawing effects of the amine group .
Q. How do solvent and temperature affect the stability of this compound in catalytic systems?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate degradation at high temperatures. Stability is assessed via accelerated aging studies (e.g., 48 hrs at 60°C) with HPLC monitoring. Metal complexes of the ligand often exhibit greater thermal stability, making them preferable in catalytic cycles .
Key Considerations for Experimental Design
- Controlled Functionalization : Use protecting groups (e.g., Boc for NH₂) to prevent unwanted side reactions during multi-step synthesis .
- Biological Assays : Pair in vitro kinase inhibition assays with in silico docking (e.g., AutoDock Vina) to validate target engagement .
- Stability Testing : Include inert atmosphere (N₂/Ar) in catalytic studies to prevent oxidation of metal-ligand complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
